Cas no 2171953-84-5 (2-{4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxybutanamido-1H-pyrazol-1-yl}acetic acid)

2171953-84-5 structure
Nome del prodotto:2-{4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxybutanamido-1H-pyrazol-1-yl}acetic acid
2-{4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxybutanamido-1H-pyrazol-1-yl}acetic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-{4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxybutanamido-1H-pyrazol-1-yl}acetic acid
- EN300-1524650
- 2171953-84-5
- 2-{4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxybutanamido]-1H-pyrazol-1-yl}acetic acid
-
- Inchi: 1S/C25H26N4O6/c1-34-22(24(32)28-16-12-27-29(13-16)14-23(30)31)10-11-26-25(33)35-15-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-9,12-13,21-22H,10-11,14-15H2,1H3,(H,26,33)(H,28,32)(H,30,31)
- Chiave InChI: OCDWMUTXNQWPPC-UHFFFAOYSA-N
- Sorrisi: O(C(NCCC(C(NC1C=NN(CC(=O)O)C=1)=O)OC)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
Proprietà calcolate
- Massa esatta: 478.18523456g/mol
- Massa monoisotopica: 478.18523456g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 7
- Conta atomi pesanti: 35
- Conta legami ruotabili: 11
- Complessità: 730
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.2
- Superficie polare topologica: 132Ų
2-{4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxybutanamido-1H-pyrazol-1-yl}acetic acid Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1524650-0.1g |
2-{4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxybutanamido]-1H-pyrazol-1-yl}acetic acid |
2171953-84-5 | 0.1g |
$2963.0 | 2023-06-05 | ||
Enamine | EN300-1524650-2500mg |
2-{4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxybutanamido]-1H-pyrazol-1-yl}acetic acid |
2171953-84-5 | 2500mg |
$6602.0 | 2023-09-26 | ||
Enamine | EN300-1524650-250mg |
2-{4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxybutanamido]-1H-pyrazol-1-yl}acetic acid |
2171953-84-5 | 250mg |
$3099.0 | 2023-09-26 | ||
Enamine | EN300-1524650-5000mg |
2-{4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxybutanamido]-1H-pyrazol-1-yl}acetic acid |
2171953-84-5 | 5000mg |
$9769.0 | 2023-09-26 | ||
Enamine | EN300-1524650-2.5g |
2-{4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxybutanamido]-1H-pyrazol-1-yl}acetic acid |
2171953-84-5 | 2.5g |
$6602.0 | 2023-06-05 | ||
Enamine | EN300-1524650-0.5g |
2-{4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxybutanamido]-1H-pyrazol-1-yl}acetic acid |
2171953-84-5 | 0.5g |
$3233.0 | 2023-06-05 | ||
Enamine | EN300-1524650-5.0g |
2-{4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxybutanamido]-1H-pyrazol-1-yl}acetic acid |
2171953-84-5 | 5g |
$9769.0 | 2023-06-05 | ||
Enamine | EN300-1524650-50mg |
2-{4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxybutanamido]-1H-pyrazol-1-yl}acetic acid |
2171953-84-5 | 50mg |
$2829.0 | 2023-09-26 | ||
Enamine | EN300-1524650-500mg |
2-{4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxybutanamido]-1H-pyrazol-1-yl}acetic acid |
2171953-84-5 | 500mg |
$3233.0 | 2023-09-26 | ||
Enamine | EN300-1524650-10.0g |
2-{4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxybutanamido]-1H-pyrazol-1-yl}acetic acid |
2171953-84-5 | 10g |
$14487.0 | 2023-06-05 |
2-{4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxybutanamido-1H-pyrazol-1-yl}acetic acid Letteratura correlata
-
Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
-
Kevin de Aquino Dias,Leandro Helgueira Andrade Green Chem., 2021,23, 2308-2316
-
Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213
-
5. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
2171953-84-5 (2-{4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxybutanamido-1H-pyrazol-1-yl}acetic acid) Prodotti correlati
- 6508-11-8(1H-Pyrazol-3-amine,1-(4-chlorophenyl)-4,5-dihydro-)
- 1207038-09-2(1-(3-cyano-6-fluoroquinolin-4-yl)-N-[(2-fluorophenyl)methyl]piperidine-4-carboxamide)
- 1799610-90-4(5,6-Diiodothieno[2,3-d]pyrimidin-4(1H)-one)
- 2229557-47-3(3,3-difluoro-3-{1-methyl-1H-pyrrolo2,3-bpyridin-3-yl}propan-1-amine)
- 1804242-66-7(Ethyl 3-(4-(trifluoromethoxy)-2-(trifluoromethylthio)phenyl)propanoate)
- 872856-69-4(2-{1-(4-fluorophenyl)-1H-pyrazolo3,4-dpyrimidin-4-ylsulfanyl}-1-(piperidin-1-yl)ethan-1-one)
- 2680689-91-0(5-(Dimethylphosphoryl)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid)
- 894027-26-0(3-2-(2-hydroxyethoxy)ethyl-1-1-(4-methoxyphenyl)-5-oxopyrrolidin-3-ylurea)
- 866726-94-5(N-cyclopentyl-3-4-(propan-2-yl)benzenesulfonyl-1,2,3triazolo1,5-aquinazolin-5-amine)
- 1070960-47-2(1-{7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-3-(thiophen-2-yl)urea)
Fornitori consigliati
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
CN Fornitore
Grosso

Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti

Hubei Changfu Chemical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
